tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate
Overview
Description
tert-Butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is often used in research settings, particularly in the fields of chemistry and biology, due to its unique structure and reactivity.
Preparation Methods
The synthesis of tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable aldehyde or ketone, followed by a series of purification steps . The reaction conditions often include the use of a catalyst and specific temperature controls to ensure the desired product is obtained with high purity . Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize yield and efficiency.
Chemical Reactions Analysis
tert-Butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives of the original compound with modified functional groups .
Scientific Research Applications
This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used to study enzyme interactions and protein binding due to its unique structure . Industrially, it may be used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s structure allows it to bind to these targets and modulate their activity, which can lead to various biological effects . The pathways involved in these interactions are often complex and may include multiple steps and intermediates .
Comparison with Similar Compounds
Similar compounds to tert-butyl N-[3-oxo-2-(pyridin-3-ylmethyl)propyl]carbamate include tert-butyl carbamate and other carbamate derivatives . These compounds share some structural similarities but differ in their specific functional groups and reactivity . The uniqueness of this compound lies in its specific combination of functional groups, which gives it distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl N-(2-formyl-3-pyridin-3-ylpropyl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-9-12(10-17)7-11-5-4-6-15-8-11/h4-6,8,10,12H,7,9H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCHYSGRAHZZTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CN=CC=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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